3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide
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Overview
Description
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,1-c][1,2,4]triazinone core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,1-c][1,2,4]triazinone core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazine core and have been studied for their kinase inhibitory activity.
4H-pyrido[1,2-a]pyrimidin-4-ones: Known for their diverse chemical reactivity and potential biological activities.
Uniqueness
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide stands out due to its specific structural features and the presence of both pyridyl and triazinone moieties. This unique combination contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C16H15N5O2/c22-15(18-11-12-6-8-17-9-7-12)5-4-13-16(23)21-10-2-1-3-14(21)20-19-13/h1-3,6-10H,4-5,11H2,(H,18,22) |
InChI Key |
UMGRJBQIOZZDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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